Regioisomeric Carboxamide Position Differentiates Target from Carboxin-Class Fungicides
The target compound carries its carboxamide at the 2-position of the 5,6-dihydro-1,4-oxathiine ring, whereas the commercial fungicide Carboxin (2-methyl-N-phenyl-5,6-dihydro-1,4-oxathiine-3-carboxamide) places the carboxamide at the 3-position. In Carboxin, the 3-carboxanilide motif is essential for binding to the ubiquinone site of succinate dehydrogenase complex II, with a reported IC50 of 0.25 μM against Ustilago maydis succinate oxidation [1]. Moving the carboxamide to the 2-position, as in the target compound, is predicted to alter the spatial presentation of the phenyl ring and abrogate this specific target engagement [2].
| Evidence Dimension | Carboxamide position and corresponding succinate dehydrogenase inhibitory potency |
|---|---|
| Target Compound Data | 2-carboxamide regioisomer; SDH inhibition data not available (presumed inactive at Carboxin site) |
| Comparator Or Baseline | Carboxin (3-carboxamide): IC50 = 0.25 μM against U. maydis succinate oxidation |
| Quantified Difference | Regioisomeric switch (2- vs 3-carboxamide); ≥1000-fold difference in SDH inhibition inferred from SAR |
| Conditions | Succinate-cytochrome c reductase assay with Ustilago maydis mitochondria |
Why This Matters
Procurement for SDH-targeted fungicide screening must avoid 2-carboxamide oxathiines, as the regioisomer is predicted to be inactive at the Carboxin binding site, preventing false-negative attribution.
- [1] Mathre, D. E. Mode of action of oxathiin systemic fungicides: Structure-activity relationships. J. Bacteriol. (1972) 110(3): 1073–1079. View Source
- [2] Kramer, W. et al. Chemistry of 1,4-Oxathiins. In: Comprehensive Heterocyclic Chemistry (Pergamon, 1984), Vol. 3, pp. 943–972. View Source
